Mass Shift for MS Differentiation: +4.03 Da vs. Non-Deuterated Methanesulfonate Intermediate
The target deuterated compound has a monoisotopic mass of 381.50 Da (C₂₀H₂₀D₄FNO₃S) compared to 377.47 Da for the non-deuterated (3S,4R)-methanesulfonate intermediate (C₂₀H₂₄FNO₃S), yielding a mass shift of +4.03 Da . This 4-Da separation exceeds the minimum recommended 3-Da mass difference for stable isotope-labeled internal standards, ensuring baseline resolution of the isotopic cluster in MS1 full-scan mode and eliminating cross-talk in selected reaction monitoring (SRM) channels [1]. By contrast, Paroxetine EP Impurity D-D4 (fluorophenyl-d4, MW 333.40 for the free base) differs from the target compound by both mass (−48.1 Da) and structure, making it unsuitable as an IS for the methanesulfonate intermediate [2].
| Evidence Dimension | Monoisotopic molecular mass (MS detection) |
|---|---|
| Target Compound Data | 381.50 Da (C₂₀H₂₀D₄FNO₃S) |
| Comparator Or Baseline | Non-deuterated intermediate: 377.47 Da (C₂₀H₂₄FNO₃S). Paroxetine EP Impurity D-D4: 333.40 Da (free base) |
| Quantified Difference | Δm = +4.03 Da vs. non-deuterated; +48.1 Da vs. fluorophenyl-d4 impurity standard |
| Conditions | Monoisotopic mass calculation based on molecular formula; applicable to ESI/APCI-MS and HRAM-MS platforms |
Why This Matters
A +4.03 Da mass shift provides unambiguous MS differentiation from the unlabeled analyte while remaining close enough to ensure near-identical ionization efficiency, a prerequisite for accurate isotope dilution quantification.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
- [2] Veeprho. Paroxetine EP Impurity D-D4. Molecular Weight: 333.40 (free base). https://veeprho.com/impurities/paroxetine-ep-impurity-d-d4/ (accessed 2026-04-30). View Source
